
4-Oxocyclohexa-2,5-dienylium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenoxenium is an organic cation. It derives from a phenol.
Applications De Recherche Scientifique
Hydrogen and Deuterium Tunneling
4-Oxocyclohexa-2,5-dienylium has been a subject of interest in studying hydrogen and deuterium tunneling mechanisms. Henkel et al. (2014) investigated its hydrogenation in solid H2, HD, and D2 at temperatures as low as 3K, demonstrating remarkable isotope selectivity and providing evidence for both hydrogen and deuterium tunneling in an intermolecular reaction (Henkel, Ertelt, & Sander, 2014).
Electrophilicity and Reactivity
The compound's highly electrophilic nature has been explored in reactions with small molecules under matrix isolation conditions. Sander et al. (2000) highlighted its extreme electrophilicity, which enables it to insert with low or no activation barriers into H2 or CH bonds of hydrocarbons, offering insights into its potential applications in synthetic chemistry (Sander, Hübert, Kraka, Gräfenstein, & Cremer, 2000).
Spectroscopy and Material Science
In the field of spectroscopy and materials science, Łukasiewicz et al. (2001) studied the spectral properties of stilbazolium merocyanines, including derivatives of this compound, in stretched polymer films and Langmuir–Blodgett monolayers. These investigations are crucial for applications such as sensors for measuring local electric fields in biological membranes and polarizing absorption polymer films used in liquid crystal displays (Łukasiewicz, Hara, Nakamura, Miyake, Wróbel, & Frąckowiak, 2001).
Reaction Mechanisms and Chemical Properties
Chan et al. (2002) provided transient resonance Raman spectra for 4-oxocyclohexa-2,5-dienylidene carbene species in aqueous solutions, contributing to our understanding of the structural and reactive properties of these carbenes, which are essential for designing novel reaction pathways and materials (Chan, Leung, Ong, & Phillips, 2002).
Chemical Synthesis and Novel Compounds
Research into ionic transfer reactions with cyclohexadiene-based surrogates by Walker and Oestreich (2019) explored the use of this compound derivatives in the development of surrogates for challenging compounds and their application in metal-free ionic transfer reactions. This work opens new avenues for synthetic methodologies and the creation of novel compounds (Walker & Oestreich, 2019).
Propriétés
Formule moléculaire |
C6H7O+ |
|---|---|
Poids moléculaire |
95.12 g/mol |
Nom IUPAC |
phenyloxidanium |
InChI |
InChI=1S/C6H6O/c7-6-4-2-1-3-5-6/h1-5,7H/p+1 |
Clé InChI |
ISWSIDIOOBJBQZ-UHFFFAOYSA-O |
SMILES |
C1=CC=C(C=C1)[OH2+] |
SMILES canonique |
C1=CC=C(C=C1)[OH2+] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


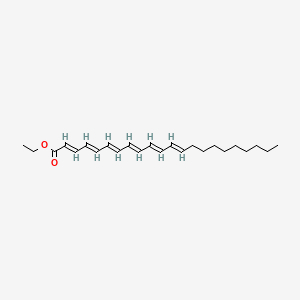
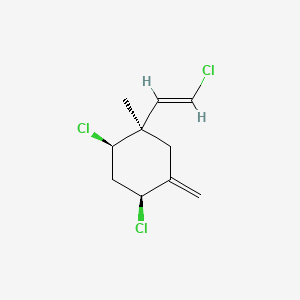
![7-[(E)-5-[(1S,3R)-3-hydroxy-2,2-dimethyl-6-methylidenecyclohexyl]-3-methylpent-2-enoxy]chromen-2-one](/img/structure/B1239168.png)
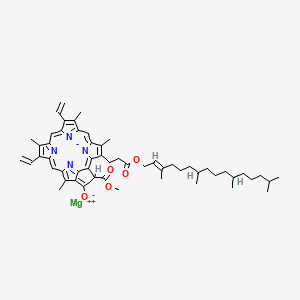
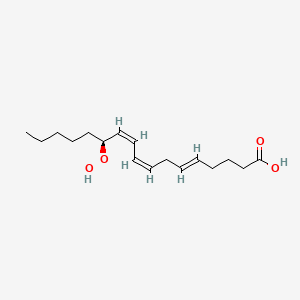

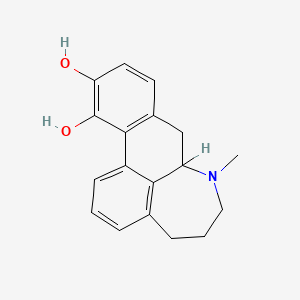

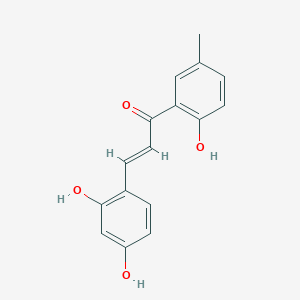

![(E)-N,N'-Bis[3-(ethylamino)propyl]-2-butene-1,4-diamine](/img/structure/B1239180.png)
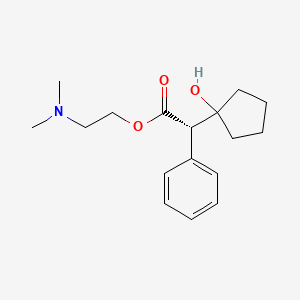

![methyl 2-[(1R,5R,6R,13S,16S)-6-(furan-3-yl)-1,5,15,15-tetramethyl-8,14,17-trioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-10-en-16-yl]acetate](/img/structure/B1239183.png)
